1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane
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Description
The compound “1-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)azepane” is a chemical compound that has been studied for its potential applications in pharmacology . It has been found to be an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H24FN3O2S . The average mass is 341.444 Da and the monoisotopic mass is 341.157318 Da .Chemical Reactions Analysis
In studies of similar compounds, it has been found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor .Mechanism of Action
The compound acts as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). It has been found to be more selective to ENT2 than to ENT1 . The inhibitory effect of the compound could not be washed out, and it did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Future Directions
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBNGVNFXKCJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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